2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine
Description
Structure and Nomenclature: The compound 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine (CAS: 582324-98-9) features a pyridine ring substituted at the 2-position with a propen-2-yl group. The propenyl chain bears a tetrahydropyran-2-yloxy (THP-O-) group at the central carbon, forming a branched ether linkage.
Synthesis:
While explicit synthesis details are absent in the provided evidence, analogous methods from patent literature (e.g., ) suggest that such compounds may be synthesized via nucleophilic substitution or etherification reactions. For example, THP-protected alcohols could react with propenyl halides or epoxides under basic conditions.
Properties
IUPAC Name |
2-[3-(oxan-2-yloxy)prop-1-en-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(12-6-2-4-8-14-12)10-16-13-7-3-5-9-15-13/h2,4,6,8,13H,1,3,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRXTLVXDPEHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1CCCCO1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and oxan-2-yl compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the prop-1-en-2-yl linkage.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.
Research has indicated that 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine may exhibit potential biological activities , including interactions with biomolecules that could lead to therapeutic effects. Studies have focused on its mechanism of action, which involves binding to specific molecular targets, influencing various biochemical pathways.
Medicinal Chemistry
In medicinal applications, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Preliminary studies suggest that it may have anticancer properties, as it can inhibit tumor growth and metastasis . The compound's interactions with enzymes and receptors are under study to elucidate its mechanisms further.
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | |
| Antiviral | Potential activity against HIV | |
| Analgesic | Comparable efficacy to morphine in animal models |
Industrial Applications
Beyond its medicinal uses, this compound is also relevant in the development of new materials and chemical processes within industrial contexts. Its structural properties lend themselves to applications in creating innovative compounds for various purposes.
Mechanism of Action
The mechanism of action of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 221.25 g/mol
- Predicted logP : ~2.5 (estimated based on THP’s lipophilicity)
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key pyridine derivatives and their substituent features are compared below:
Key Observations :
- Lipophilicity : The THP group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(2-hydroxyethoxy)pyridin-3-ol, logP ~0.5) .
- Reactivity : Propargyl derivatives (e.g., ) enable click chemistry, while the THP-protected propenyl group may undergo acid-catalyzed deprotection or alkene addition reactions.
- Coordination Ability : Oxazoline derivatives () act as ligands for transition metals (e.g., Ti, V), whereas the THP group’s steric bulk may hinder metal coordination in the target compound.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
Notes:
Biological Activity
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 90055-03-1 |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | 3-[3-(oxan-2-yloxy)propoxy]pyridine |
| InChI Key | ONRJRGKJVMLNKW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, affecting various biological processes. The compound may act as an enzyme inhibitor or receptor modulator, leading to changes in metabolic pathways and cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation, which is crucial for bacterial survival .
Antifungal Properties
Research indicates that similar pyridine derivatives exhibit antifungal activity by inhibiting fungal growth and spore germination. This activity is particularly relevant in treating infections caused by opportunistic fungi in immunocompromised patients .
Neurological Effects
There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Study on Antibacterial Activity
A study conducted by Jin et al. (2022) synthesized several pyridine derivatives and evaluated their antibacterial properties. Among these, certain compounds demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting the potential of pyridine derivatives in combating antibiotic resistance .
Neuroprotective Effects
In a separate investigation, researchers explored the effects of pyridine-based compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms, suggesting a potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
